molecular formula C13H16BrNO B13634090 7-bromo-N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine

7-bromo-N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine

Cat. No.: B13634090
M. Wt: 282.18 g/mol
InChI Key: MGYWDYPQDDMHMG-UHFFFAOYSA-N
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Description

7-bromo-N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is a chemical compound with potential therapeutic applications. It belongs to the class of benzoxepines, which are known for their diverse biological activities. This compound is characterized by the presence of a bromine atom at the 7th position and a cyclopropyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine typically involves multiple stepsThe reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and cyclopropylamine under controlled temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

7-bromo-N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as azido, cyano, and hydroxyl derivatives .

Scientific Research Applications

7-bromo-N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-bromo-N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine involves its interaction with specific molecular targets. It may act on certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and anti-inflammatory processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-bromo-N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is unique due to the presence of both a bromine atom and a cyclopropyl group, which confer distinct chemical and biological properties. These structural features may enhance its binding affinity to specific targets and improve its pharmacokinetic profile .

Properties

Molecular Formula

C13H16BrNO

Molecular Weight

282.18 g/mol

IUPAC Name

7-bromo-N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine

InChI

InChI=1S/C13H16BrNO/c14-9-3-6-13-11(8-9)12(2-1-7-16-13)15-10-4-5-10/h3,6,8,10,12,15H,1-2,4-5,7H2

InChI Key

MGYWDYPQDDMHMG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C=CC(=C2)Br)OC1)NC3CC3

Origin of Product

United States

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